
(S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one is a chiral compound that belongs to the class of morpholinones It features a morpholine ring substituted with a 4-fluorophenyl group and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one typically involves the alkylation of a chiral azetidinone with cinnamyl bromide under specific reaction conditions . The process may include the use of catalysts and solvents to facilitate the reaction and achieve high yields.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of (S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
Benzyl(4-fluorophenyl)phenylphosphine oxide: This compound is used to improve the flame retardancy and dielectric properties of epoxy resins.
(4S)-3-{(2R,5S)-5-(4-Fluorophenyl)-2-[(S)-[(4-fluorophenyl)amino]{4-[(trimethylsilyl)oxy]phenyl}methyl]-5-[(trimethylsilyl)oxy]pentanoyl}-4-phenyl-1,3-oxazolidin-2-one: This compound has applications in material science and organic synthesis.
Uniqueness
(S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one is unique due to its specific chiral configuration and the presence of both a fluorophenyl and benzyl group. These structural features contribute to its distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
187876-68-2 |
|---|---|
Molecular Formula |
C17H16FNO2 |
Molecular Weight |
285.31 g/mol |
IUPAC Name |
4-benzyl-3-(4-fluorophenyl)morpholin-2-one |
InChI |
InChI=1S/C17H16FNO2/c18-15-8-6-14(7-9-15)16-17(20)21-11-10-19(16)12-13-4-2-1-3-5-13/h1-9,16H,10-12H2 |
InChI Key |
GSZAAEJBPFTBKG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C(N1CC2=CC=CC=C2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


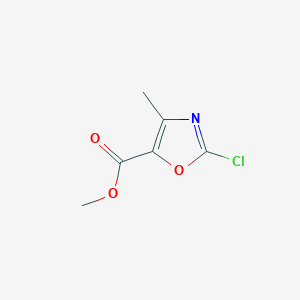
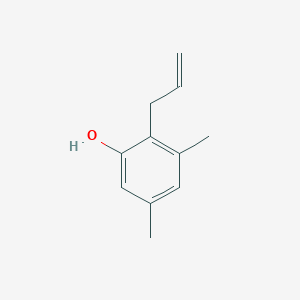



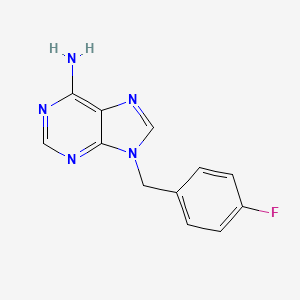

![2-(Pyridin-3-YL)octahydropyrrolo[3,4-C]pyrrole](/img/structure/B8795743.png)
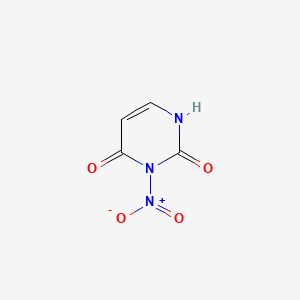
![1'-Benzyl-5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B8795755.png)
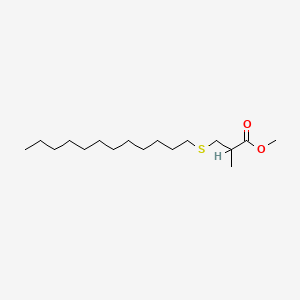
![2-[(Ethylsulfonyl)amino]-3-methylbutanoic acid](/img/structure/B8795771.png)

![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3,3-diphenylpropan-1-one](/img/structure/B8795785.png)
